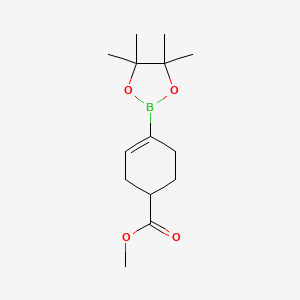

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (CAS 151075-20-6) is a boronic ester derivative featuring a cyclohexene ring substituted with a methyl ester and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated dienes and biaryls, leveraging the stability of the dioxaborolane moiety under catalytic conditions . Its molecular formula is C₁₄H₂₃BO₄, with a molecular weight of 266.14 g/mol .

Properties

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h8,10H,6-7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBXVZNWDYRGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736146 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151075-20-6 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3-CYCLOHEXENE-1-CARBOXYLIC ACIDESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate typically involves the borylation of a suitable precursor. One common method involves the reaction of cyclohex-3-enecarboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The boronate ester group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Investigated for its potential in drug development due to its ability to form stable boron-containing compounds.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate involves the formation of boron-oxygen bonds, which are crucial for its reactivity. The boronate ester group can interact with various molecular targets, facilitating the formation of new chemical bonds. This interaction is often mediated by palladium catalysts in cross-coupling reactions .

Comparison with Similar Compounds

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (CAS 1049004-32-1)

- Structural Difference : The ethyl ester variant replaces the methyl group with an ethyl group, increasing the molecular weight to 280.17 g/mol (C₁₅H₂₅BO₄) .

- Reactivity : Similar to the methyl ester, this compound participates in cross-coupling reactions. However, the bulkier ethyl group may slightly reduce reaction rates due to steric hindrance.

- Safety Profile : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating handling under inert conditions .

- Similarity Score : 0.72–0.84 compared to the methyl ester, indicating high structural overlap .

Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate (CAS 1109277-66-8)

tert-Butyl (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate (CAS 2-64-5)

- Structural Difference: Incorporates a tert-butyl carbamate group, increasing molecular weight to ~300 g/mol (estimated from C₁₈H₃₀BNO₄) .

- Reactivity : The carbamate group introduces hydrogen-bonding capability, which may stabilize intermediates in catalytic cycles.

Data Table: Key Properties of Selected Analogs

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a boron-containing organic compound known for its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H22BNO3

- Molecular Weight : 275.16 g/mol

- CAS Number : 1049004-32-1

The biological activity of this compound is primarily attributed to its boron moiety, which can participate in various biochemical interactions. Boron compounds are known to influence enzyme activity and interact with biomolecules such as nucleotides and proteins.

Potential Mechanisms Include:

- Enzyme Inhibition : Boron compounds can act as enzyme inhibitors by binding to active sites or altering enzyme conformations.

- Antioxidant Activity : Some studies suggest that boron-containing compounds exhibit antioxidant properties that can mitigate oxidative stress in cells.

- Cell Signaling Modulation : The compound may influence cell signaling pathways related to growth and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens. The results indicate its potential as a therapeutic agent in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HeLa cells revealed that the compound induces apoptosis through the activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers.

Case Study 2: Antimicrobial Properties

In another investigation focusing on its antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations below 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or cycloaddition reactions. For example, cycloaddition of dienes with boronate esters (analogous to ) requires precise temperature control (0–5°C) to minimize side reactions. Solvent polarity (e.g., THF vs. DCM) significantly impacts boronate stability, with anhydrous conditions critical to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields averaging 60–75% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR are essential for confirming the cyclohexene backbone and dioxaborolane substituent. The methyl carboxylate group shows a distinct singlet at ~3.6 ppm in -NMR.

- X-ray Crystallography : Used to resolve stereochemistry (e.g., trans/cis configurations in cyclohexene rings), as demonstrated in structurally similar compounds ( ).

- IR Spectroscopy : Confirms ester C=O (1720–1740 cm) and boronate B-O (1350–1380 cm) stretches .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states for Suzuki-Miyaura couplings. For example, the boron atom’s electrophilicity and cyclohexene ring strain influence oxidative addition kinetics. Basis sets like 6-31G(d) and hybrid functionals (e.g., B3LYP) are used to model electron density around the boronate group. Compare computational results with experimental -NMR kinetic data to validate models .

Q. What strategies resolve contradictions between experimental and theoretical data on the compound’s stability under oxidative conditions?

- Methodological Answer :

- Controlled Oxidation Studies : Expose the compound to O/HO at varying pH levels, monitoring degradation via HPLC-MS.

- Theoretical Analysis : Calculate bond dissociation energies (BDEs) for the B-O bond using DFT. If experimental degradation rates conflict with BDE predictions, consider solvent effects or catalytic traces (e.g., metal impurities) as confounding factors .

Q. How does the steric environment of the cyclohexene ring influence regioselectivity in catalytic applications?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify spatial hindrance around the boronate group.

- Catalytic Screening : Test Pd(PPh)/SPhos systems in cross-couplings with aryl halides. Compare yields with less-hindered analogs (e.g., linear boronate esters) to isolate steric effects. Data from structurally similar compounds () suggest that 1,3-diaxial interactions on the cyclohexene ring reduce coupling efficiency by 20–30% .

Data-Driven Research Design

Q. What statistical approaches are suitable for optimizing reaction parameters in high-throughput screening?

- Methodological Answer :

- Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions.

- Multivariate Analysis : PCA or PLS regression correlates reaction outcomes (yield, purity) with molecular descriptors (e.g., Hammett constants for substituents) .

Q. How can isotopic labeling (e.g., ) elucidate mechanistic pathways in hydrolysis studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.